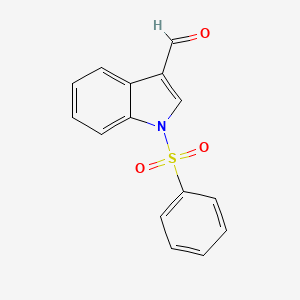

3-Formyl-1-(phenylsulphonyl)-1H-indole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(benzenesulfonyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLARITBCJILRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80360-20-9 | |

| Record name | 1-(Phenylsulfonyl)-3-indolecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Formyl-1-(phenylsulphonyl)-1H-indole (CAS: 80360-20-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formyl-1-(phenylsulphonyl)-1H-indole (CAS number 80360-20-9), a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, a probable synthetic route via the Vilsmeier-Haack reaction, and its significant role as a precursor for potent 5-HT6 receptor antagonists. A thorough exploration of the 5-HT6 receptor signaling pathway is presented, along with detailed experimental protocols for assessing antagonist activity. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Core Compound Properties

This compound is a solid, light yellow to brown substance at room temperature. Its core structure consists of an indole (B1671886) ring system, formylated at the 3-position and protected at the nitrogen atom with a phenylsulfonyl group. This N-protection enhances the stability of the indole ring and directs electrophilic substitution to the 3-position.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 80360-20-9 | [1] |

| Molecular Formula | C₁₅H₁₁NO₃S | [1] |

| Molecular Weight | 285.32 g/mol | [1] |

| Appearance | Light yellow to brown solid | [1] |

| Purity (LCMS) | >95% (typical) | [1] |

| ¹H NMR Spectrum | Consistent with structure | [1] |

| ¹³C NMR Spectrum | Data not available in cited literature | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Synthesis and Experimental Protocols

The most established and efficient method for the introduction of a formyl group at the 3-position of an indole ring is the Vilsmeier-Haack reaction . The phenylsulfonyl group at the N-1 position acts as a protecting group and deactivates the pyrrole (B145914) ring towards electrophilic attack, thus ensuring high regioselectivity for the 3-position.

General Experimental Protocol: Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)-1H-indole

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on indole derivatives.

Materials:

-

1-(Phenylsulfonyl)-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(Phenylsulfonyl)-1H-indole (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Significance and Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of various biologically active molecules. A significant area of its application is in the development of selective antagonists for the serotonin (B10506) 6 (5-HT6) receptor .

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and cortex. Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor has emerged as a promising target for the treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease.

The 5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is canonically coupled to a Gs alpha subunit. Activation of the receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the modulation of neuronal excitability and gene expression.

-

Receptor Activation: Serotonin binds to the 5-HT6 receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor interacts with a heterotrimeric Gs protein, causing the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits of PKA.

-

Downstream Phosphorylation: Activated PKA phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB).

-

Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

5-HT6 Receptor Antagonists , synthesized from intermediates like this compound, block the binding of serotonin to the receptor, thereby inhibiting this signaling cascade. This inhibition is believed to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects.

Signaling Pathway Diagrams

Caption: Canonical 5-HT6 receptor signaling cascade.

Caption: Action of a 5-HT6 receptor antagonist on the signaling pathway.

Experimental Protocols for Biological Evaluation

The evaluation of compounds derived from this compound as 5-HT6 receptor antagonists typically involves in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the 5-HT6 receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing human 5-HT6 receptors

-

Radioligand (e.g., [³H]-LSD or [³H]-Serotonin)

-

Test compound (derived from this compound)

-

Non-specific binding control (e.g., unlabeled serotonin or a high concentration of a known antagonist)

-

Incubation buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a test compound to inhibit the serotonin-induced production of cAMP, thus determining its functional antagonist activity.

Materials:

-

Intact cells expressing human 5-HT6 receptors (e.g., HEK293 or CHO cells)

-

Serotonin (agonist)

-

Test compound

-

Forskolin (optional, to amplify the cAMP signal)

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Plate the cells in a 96-well plate and grow to a suitable confluency.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of serotonin (typically the EC₅₀ concentration) for a defined period (e.g., 30 minutes).

-

Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal serotonin response.

-

The data can be further analyzed using the Schild equation to determine the pA₂ value, which is a measure of the antagonist's potency.

Experimental Workflow for Antagonist Characterization

Caption: Evaluation workflow for novel 5-HT6 receptor antagonists.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis, primarily through the Vilsmeier-Haack reaction, makes it an accessible starting material for medicinal chemistry campaigns. Its most prominent application to date is in the synthesis of potent and selective 5-HT6 receptor antagonists, which hold significant therapeutic promise for the treatment of cognitive disorders. A thorough understanding of its properties, synthesis, and the biological pathways it can be used to modulate is essential for researchers aiming to develop novel therapeutics targeting the central nervous system. This guide provides a foundational resource to aid in these research and development endeavors.

References

Physical and chemical properties of 3-Formyl-1-(phenylsulphonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Formyl-1-(phenylsulphonyl)-1H-indole, a key intermediate in the synthesis of various biologically active compounds. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and a representative synthetic protocol. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde, is a synthetic organic compound featuring an indole (B1671886) scaffold. The indole ring is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. The presence of the electron-withdrawing phenylsulfonyl group at the N1-position and a formyl group at the C3-position significantly influences the molecule's reactivity and potential for further chemical modifications. This makes it a valuable building block for the synthesis of more complex heterocyclic systems, including potential therapeutic agents. N-phenylsulfonylindoles, in general, are recognized for their roles in the synthesis of compounds with diverse biological activities, including antiviral and anticancer properties.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₃S | [1][2] |

| Molecular Weight | 285.32 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [1] |

| Solubility | Soluble in DMSO | [2] |

| Purity (LCMS) | 95.31% | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons on the indole ring, and the protons of the phenylsulfonyl group. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The protons on the indole ring will exhibit characteristic splitting patterns, and the protons of the phenylsulfonyl group will appear in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm). Other distinct signals will correspond to the carbons of the indole ring and the phenylsulfonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong carbonyl (C=O) stretching vibration from the aldehyde group, typically observed around 1650-1700 cm⁻¹.

-

S=O stretching vibrations from the sulfonyl group, usually appearing as two strong bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

C-H stretching and bending vibrations for the aromatic rings.

-

C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 285.32. Fragmentation patterns would likely involve the loss of the formyl group, the phenylsulfonyl group, or parts thereof.

Synthesis and Experimental Protocols

This compound is typically synthesized via the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)indole (B187392). This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).

Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a two-step process starting from indole.

Caption: Synthetic workflow for 3-Formyl-1-(phenylsulfonyl)-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)indole

This protocol is adapted from established procedures for the formylation of indoles.

Materials:

-

1-(Phenylsulfonyl)indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-(phenylsulfonyl)indole (1 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Chemical Reactivity and Applications

The presence of the aldehyde group and the N-phenylsulfonyl group imparts a unique reactivity profile to this compound, making it a versatile intermediate in organic synthesis.

Reactivity of the Formyl Group

The aldehyde functionality can undergo a variety of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol.

-

Wittig Reaction: Can be converted to an alkene.

-

Condensation Reactions: Can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and other condensation products.

Role of the Phenylsulfonyl Group

The phenylsulfonyl group at the N1 position serves two primary roles:

-

Protecting Group: It protects the indole nitrogen from participating in unwanted side reactions.

-

Activating Group: As an electron-withdrawing group, it can influence the regioselectivity of further electrophilic substitution reactions on the indole ring.

Applications in Drug Development

As a drug intermediate, this compound serves as a precursor for the synthesis of a wide range of compounds with potential therapeutic applications. The N-phenylsulfonylindole scaffold is found in molecules that have been investigated as inhibitors of various enzymes and receptors, highlighting the importance of this class of compounds in medicinal chemistry.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. This guide has provided a summary of its known physical and chemical properties, a detailed experimental protocol for its synthesis, and an overview of its reactivity and applications. The information contained herein is intended to be a valuable resource for researchers engaged in the synthesis and development of novel indole-based compounds for various scientific applications, particularly in the field of drug discovery. Further research to fully characterize this compound and explore its biological activities is warranted.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1-(Phenylsulfonyl)indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 1-(phenylsulfonyl)indole-3-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. The information is structured to be a practical resource for laboratory work and further research.

Compound Identity and Physical Properties

| Parameter | Value | Reference |

| Compound Name | 1-(Phenylsulfonyl)indole-3-carbaldehyde | |

| CAS Number | 80360-20-9 | [1] |

| Molecular Formula | C₁₅H₁₁NO₃S | [1][2] |

| Molecular Weight | 285.32 g/mol | [1][2] |

| Melting Point | 157-161 °C | [1] |

| Exact Mass | 285.04600 | [1] |

| Density | 1.31 g/cm³ | [1] |

| Flash Point | 264.4 °C | [1] |

Spectroscopic Data

The following NMR data was reported for 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.[3]

Table 2.1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Tentative) |

| 10.04 | s | -CHO |

| 8.89 | s | H-2 |

| 8.42 | s | H-4 |

| 8.11 | d (J=7.5 Hz) | Phenyl H (ortho) |

| 7.86 – 7.71 | m | Phenyl H (meta, para) |

| 7.65 | t (J=7.3 Hz) | Phenyl H (para) |

Table 2.2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Tentative) |

| 185.0 | C=O (Aldehyde) |

| 137.2 | Quaternary C |

| 136.4 | Quaternary C |

| 135.2 | Phenyl C-H |

| 135.1 | Quaternary C |

| 134.6 | Phenyl C-H |

| 131.6 | Indole C-H |

| 129.9 | Phenyl C-H |

| 128.4 | Indole C-H |

| 127.2 | Phenyl C-H |

| 121.5 | Indole C-H |

| 115.1 | Quaternary C |

| 89.8 | C-I |

The following IR data was reported for 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.[3]

Table 2.3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| 2955, 2921 | Medium | C-H stretch (aromatic) |

| 1683 | Strong | C=O stretch (aldehyde) |

| 1541, 1473 | Medium | C=C stretch (aromatic) |

| 1360-1380 (est.) | Strong | S=O stretch (asymmetric, sulfonyl) |

| 1170-1190 (est.) | Strong | S=O stretch (symmetric, sulfonyl) |

| 1232, 1129 | Medium | C-N stretch |

| 731, 684 | Strong | C-H bend (aromatic) |

While an experimental mass spectrum for the title compound was not found, the expected molecular ion peaks for different ionization techniques are listed below based on its exact mass.[1]

Table 2.4: Expected Mass Spectrometry Peaks

| Ionization Mode | Expected m/z | Species |

| ESI+ | 286.0532 | [M+H]⁺ |

| ESI+ | 308.0351 | [M+Na]⁺ |

Experimental Protocols

A plausible and efficient method for the synthesis of 1-(phenylsulfonyl)indole-3-carbaldehyde is the N-sulfonylation of commercially available indole-3-carbaldehyde. This method avoids the regioselectivity issues associated with the formylation of 1-(phenylsulfonyl)indole.

Reaction Scheme:

Materials:

-

Indole-3-carbaldehyde

-

Benzenesulfonyl chloride

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(phenylsulfonyl)indole-3-carbaldehyde.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer. Samples should be dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (NaCl or KBr).

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Workflow Visualization

The following diagram illustrates the proposed synthetic workflow for 1-(phenylsulfonyl)indole-3-carbaldehyde.

Caption: Synthetic workflow for 1-(phenylsulfonyl)indole-3-carbaldehyde.

References

Stability and Storage of 3-Formyl-1-(phenylsulphonyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Formyl-1-(phenylsulphonyl)-1H-indole, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and drug development applications. This document outlines the known stability characteristics, potential degradation pathways, and recommended analytical methods for assessing its purity.

Physicochemical Properties

This compound is a light yellow to brown solid.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1H-Indole-3-carboxaldehyde, 1-(phenylsulfonyl)- | [4] |

| CAS Number | 80360-20-9 | [1][4] |

| Molecular Formula | C15H11NO3S | [1][4] |

| Molecular Weight | 285.32 g/mol | [1][4] |

| Appearance | Light yellow to brown solid | [4] |

| Purity (typical) | ≥95% (LCMS) | [1][4] |

| Melting Point | 157-161°C | |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [5] |

Recommended Storage Conditions and Shelf-Life

The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage temperatures and corresponding shelf-life for the compound in both solid (powder) and solvent-based forms.

| Form | Storage Temperature | Shelf-Life |

| Powder | -20°C | 3 years[1][2][4] |

| 4°C | 2 years[1][2][4] | |

| In Solvent | -80°C | 6 months[2][4] |

| -20°C | 1 month[2][4] |

For shipping, the compound may be stable at room temperature for short periods (less than 2 weeks).[6] However, for long-term storage, adherence to the recommended low-temperature conditions is crucial to maintain its integrity and purity.

Chemical Stability and Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, an understanding of its potential degradation pathways can be inferred from the chemistry of its core structures: the indole-3-carboxaldehyde (B46971) moiety and the N-phenylsulfonyl group.

Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents should be avoided as they can promote degradation.[6]

Hazardous Decomposition: Under fire conditions, the compound may decompose and emit toxic fumes.[6]

The two primary potential degradation pathways are:

-

Oxidation of the Aldehyde Group: The formyl group at the 3-position of the indole (B1671886) ring is susceptible to oxidation, which would lead to the formation of the corresponding carboxylic acid, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. This is a common degradation pathway for aromatic aldehydes.

-

Hydrolysis of the N-Sulfonyl Bond: The phenylsulfonyl group attached to the indole nitrogen is generally stable under both acidic and basic conditions. However, under more forcing conditions, cleavage of the N-S bond could occur, leading to the formation of indole-3-carboxaldehyde and benzenesulfonic acid.

The following diagram illustrates these potential degradation pathways.

Experimental Protocols

Due to the lack of published, specific stability-indicating methods for this compound, the following protocols are proposed based on general principles for related compounds and are intended to serve as a starting point for method development and validation.

Synthesis and Purification of this compound

A plausible synthesis involves a two-step process: the N-phenylsulfonylation of indole followed by formylation at the 3-position.

Step 1: N-Phenylsulfonylation of Indole

-

To a stirred solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base such as sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir for 30 minutes at 0°C.

-

Slowly add a solution of benzenesulfonyl chloride in the same solvent.

-

Let the reaction warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(phenylsulfonyl)-1H-indole.

Step 2: Formylation of 1-(Phenylsulfonyl)-1H-indole (Vilsmeier-Haack Reaction)

-

In a separate flask, cool phosphorus oxychloride (POCl3) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere.

-

Slowly add a solution of 1-(phenylsulfonyl)-1H-indole in anhydrous DMF to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., to 40-50°C) for a few hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with an aqueous base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

The following diagram outlines the synthesis workflow.

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for monitoring the purity of this compound and detecting its potential degradation products.

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the proportion of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm or 300 nm, to be determined by UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Diluent: Acetonitrile/Water (50:50)

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The potential degradation products, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid and indole-3-carboxaldehyde, should be well-resolved from the parent peak.

Proposed Forced Degradation Study Protocol

To evaluate the intrinsic stability of the molecule, forced degradation studies should be conducted under various stress conditions.

-

Acid Hydrolysis: Reflux the compound in 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Reflux the compound in 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.

-

Photodegradation: Expose the compound (in solid state and in solution) to UV light (254 nm) and visible light in a photostability chamber.

Samples should be taken at appropriate time points, neutralized if necessary, and analyzed by the validated stability-indicating HPLC method.

The following diagram illustrates the logical workflow for a forced degradation study.

References

- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of N-Sulfonylated Indole Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents. Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its importance in drug design. The strategic incorporation of a sulfonyl moiety at the nitrogen atom of the indole ring gives rise to N-sulfonylated indole derivatives, a class of compounds that has demonstrated a broad and potent spectrum of biological activities. This technical guide delves into the core biological significance of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in the ongoing quest for novel therapeutics.

A Spectrum of Therapeutic Potential: From Anti-infectives to Anticancer Agents

N-sulfonylated indole derivatives have emerged as promising candidates in diverse therapeutic areas, exhibiting significant efficacy as antimicrobial, anti-inflammatory, and anticancer agents. Their biological prowess stems from their ability to modulate various enzymes and signaling pathways crucial for disease progression.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-sulfonylated indoles have shown considerable promise in this arena. Certain derivatives exhibit potent and selective antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. For instance, specific N-sulfonylated indole-based hydrazones have demonstrated minimum inhibitory concentrations (MIC) as low as 6.87 μM against S. aureus.[1][2] The proposed mechanism of action for some of these compounds involves the induction of significant morphological alterations and cellular damage in bacteria.[1][2]

Anti-inflammatory Effects through COX-2 Inhibition

Inflammation is a key pathological feature of numerous chronic diseases. Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, and its selective inhibition is a major goal of anti-inflammatory drug design. Several N-sulfonylated indole derivatives have been identified as potent and selective COX-2 inhibitors.[3][4][5][6] This selectivity is crucial as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. The inhibitory concentrations (IC50) for COX-2 for some of these compounds are in the sub-micromolar range, demonstrating their potential as effective anti-inflammatory agents.[4]

Anticancer Potential via Multiple Mechanisms

The fight against cancer is a primary focus of modern drug discovery, and N-sulfonylated indoles have shown significant potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several N-sulfonylated indole derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site and leading to cell cycle arrest and apoptosis.[7][8][9] The IC50 values for tubulin polymerization inhibition for some of these compounds are in the low micromolar range.

Modulation of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. N-sulfonylated indole derivatives have been shown to modulate critical pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[10] These pathways are central to cell growth, proliferation, survival, and angiogenesis. By inhibiting these pathways, N-sulfonylated indoles can effectively suppress tumor growth. Furthermore, some derivatives have been shown to suppress the Hedgehog (Hh) signaling pathway, which is implicated in several malignancies and drug resistance.[11]

Quantitative Biological Activity Data

To facilitate a comparative analysis of the potency of various N-sulfonylated indole derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of N-Sulfonylated Indole Derivatives (IC50 values)

| Compound Type | Cancer Cell Line | IC50 (μM) | Reference |

| Monoindole-sulfonamide | MOLT-3 | 46.23 | [12] |

| Bisindole-sulfonamide | HepG2 | 7.37 | [12][13] |

| Trisindole-sulfonamide | MOLT-3 | 5.49 | [12][13] |

| Indole-sulfonylhydrazone | MCF-7 | 4.0 | [14] |

| Indole-sulfonylhydrazone | MDA-MB-231 | 4.7 | [14] |

| Indole based sulfonohydrazide | MDA-MB-468 | 8.2 | [15] |

| Indole based sulfonohydrazide | MCF-7 | 13.2 | [15] |

Table 2: Antimicrobial Activity of N-Sulfonylated Indole Derivatives (MIC values)

| Compound Type | Microorganism | MIC (μM) | Reference |

| N-sulfonylated indole-based hydrazone | Staphylococcus aureus | 6.87 | [1][2] |

| Indole derivative | Escherichia coli | >0.09 µg/mL | [16] |

| Indole-thiadiazole derivative | Bacillus subtilis | 3.125 µg/mL | [16] |

| Indole-triazole derivative | Bacillus subtilis | 3.125 µg/mL | [16] |

| Indole derivative | Extensively drug-resistant Acinetobacter baumannii | 64 - 1024 µg/mL | [17] |

Table 3: Anti-inflammatory Activity of N-Sulfonylated Indole Derivatives (COX Inhibition)

| Compound Type | Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole | COX-1 | 8.1–11.8 | 40.5–107 | [4] |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole | COX-2 | 0.11–0.2 | [4] | |

| Sulfonamide-substituted pyrrolo[3,2,1-hi]indoles | COX-2 | 11.0–33.9 | - | [6] |

Key Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of N-sulfonylated indole derivatives.

General Synthesis of N-Sulfonylated Indoles

A common method for the synthesis of N-sulfonylated indoles involves the reaction of an indole with a sulfonyl chloride in the presence of a base.[18]

Materials:

-

Indole

-

Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)

-

Base (e.g., triethylamine, sodium hydride)

-

Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

-

Dissolve the indole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir for a specified time at a specific temperature (e.g., 0 °C or room temperature).

-

Slowly add the sulfonyl chloride to the reaction mixture.

-

Allow the reaction to proceed for a set duration, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-sulfonylated indole derivative.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits or fluorometric screening kits.[3][19]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Assay buffer

-

Fluorometric probe (for fluorometric assays)

-

96-well plates

-

Fluorescence plate reader

Procedure (Fluorometric Assay): [19]

-

Prepare a reaction mix containing COX assay buffer and the COX probe.

-

Add the test compound solution to the wells of a 96-well plate. Include wells for enzyme control (no inhibitor) and inhibitor control (a known COX inhibitor like celecoxib).

-

Add the COX-2 enzyme to all wells except the blank.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25 °C.

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition by the test compounds and calculate the IC50 values.

Tubulin Polymerization Inhibitory Assay

The effect of compounds on tubulin polymerization can be assessed using commercially available kits or by monitoring the change in turbidity.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., containing GTP)

-

Test compounds dissolved in DMSO

-

A spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the polymerization buffer and the test compound solution.

-

Add the tubulin solution to each well to initiate polymerization.

-

Immediately monitor the increase in absorbance at 340 nm over time at 37 °C.

-

The absorbance values are proportional to the amount of polymerized tubulin.

-

Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.

5-HT6 Receptor Binding Assay

The affinity of N-sulfonylated indole derivatives for the 5-HT6 receptor can be determined through radioligand binding assays.[20][21][22]

Materials:

-

Cell membranes from cells expressing the human 5-HT6 receptor (e.g., HEK-293 cells)

-

Radioligand (e.g., [3H]-LSD or [125I]-SB-258585)

-

Test compounds at various concentrations

-

Incubation buffer

-

Scintillation fluid and a scintillation counter (for radioligand assays)

Procedure:

-

In a 96-well plate, combine the cell membranes, the radioligand, and the test compound at various concentrations.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known 5-HT6 ligand).

-

Incubate the mixture for a specific time at a specific temperature to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Electrochemical N -sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01107H [pubs.rsc.org]

- 2. Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Formylindoles in the Symphony of Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, is a recurring motif in a vast array of natural products exhibiting significant biological activities. Among the various functionalized indole precursors, 3-formylindole stands out as a versatile and powerful building block in the synthesis of complex alkaloids and other pharmacologically active compounds. Its aldehyde functionality at the C3 position serves as a versatile handle for a multitude of chemical transformations, enabling the construction of intricate molecular architectures. This technical guide delves into the core applications of 3-formylindoles in natural product synthesis, providing a comprehensive overview of key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate further research and development in this dynamic field.

Core Synthetic Applications of 3-Formylindoles

3-Formylindole is a crucial starting material or intermediate in the synthesis of several classes of natural products, most notably marine alkaloids and β-carbolines. The reactivity of the aldehyde group allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of these complex molecules.

Synthesis of Aplysinopsin Analogs

Aplysinopsins are a family of marine alkaloids that exhibit a range of biological activities, including neurotransmitter receptor affinity. The synthesis of aplysinopsin and its analogs frequently employs 3-formylindole as a key precursor. The general strategy involves the condensation of a 3-formylindole derivative with a suitable five-membered ring system, such as a hydantoin (B18101) or creatinine (B1669602).[1]

A typical synthetic approach involves the condensation reaction between the appropriate 3-formylindole and an imidazolidinone ring system.[1] This reaction can be carried out under various conditions, including fusion, boiling in acetic acid with sodium acetate (B1210297), or refluxing in piperidine (B6355638).[1]

Synthesis of β-Carboline Alkaloids

The β-carboline skeleton is a common feature in a large number of natural and synthetic indole alkaloids with a wide spectrum of biological activities, including anti-cancer, anti-viral, and anti-parasitic properties.[2][3] 3-Formyl-9H-pyrido[3,4-b]indoles, which are derivatives of 3-formylindole, are potent precursors for the synthesis of diverse β-carboline-based molecular hybrids.[2]

One of the key synthetic methodologies for constructing the β-carboline framework is the Pictet-Spengler reaction.[4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4] While the classic Pictet-Spengler reaction is a powerful tool, other methods like the Morita–Baylis–Hillman (MBH) reaction have also been explored for the functionalization of the β-carboline scaffold starting from 3-formyl-β-carbolines.[2]

Key Reactions Featuring 3-Formylindoles

The versatility of 3-formylindole in natural product synthesis stems from the diverse reactivity of its aldehyde group. Several named reactions are frequently employed to elaborate the indole scaffold, with 3-formylindole serving as a key reactant.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, the core structure of many indole alkaloids. The reaction involves the cyclization of a tryptamine (B22526) derivative with an aldehyde. When 3-formylindole itself is not the direct precursor, its derivatives or the aldehyde functionality introduced via other means on a tryptamine-like structure participate in this crucial ring-forming step. The reaction proceeds via the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich indole nucleus.[4]

Logical Relationship: The Pictet-Spengler Reaction

Caption: A logical diagram of the Pictet-Spengler reaction.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.[6][7][8] In the context of natural product synthesis, 3-formylindole can be converted to a variety of vinylindoles by reacting it with a phosphorus ylide (Wittig reagent). This transformation is crucial for introducing exocyclic double bonds or for extending carbon chains, which are common features in many natural products.[8]

Experimental Workflow: Wittig Reaction with 3-Formylindole

Caption: A workflow for the Wittig reaction using 3-formylindole.

Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[9][10] 3-Formylindole can act as the electrophilic carbonyl component in crossed aldol reactions, reacting with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can then be dehydrated to α,β-unsaturated carbonyls. This reaction is instrumental in building larger, more complex carbon skeletons from the indole core.[11]

Quantitative Data in Natural Product Synthesis

The efficiency of synthetic routes is a critical aspect of natural product synthesis. The following tables summarize quantitative data, primarily reaction yields, for key transformations involving 3-formylindoles in the synthesis of natural product precursors and analogs.

Table 1: Synthesis of β-Carboline Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 3-Formyl-9H-β-carbolines | Acrylonitrile, DABCO | β-Carboline C-3 substituted MBH adducts | 27-72 | [2] |

| L-Tryptophan | Formaldehyde (B43269), NaOH, then K2Cr2O7, Acetic Acid | β-Carboline | 47 | [5] |

Table 2: Synthesis of Aplysinopsin Analogs

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Ethyl 3-formyl-1H-indole-2-carboxylate | 2-Thiohydantoin, Acetic Acid, Sodium Acetate | Aplysinopsin-thiohydantoin analogs | Not specified | [1] |

| 5-Bromo-, 5-fluoro-, or 6-bromo-1H-indole-3-carboxaldehydes | Creatinine or 2-imino-1,3-dimethyl-imidazolidin-4-one | Aplysinopsin analogs | Not specified | [1] |

Detailed Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are protocols for key reactions involving 3-formylindoles, compiled from the available literature.

General Procedure for the Morita–Baylis–Hillman (MBH) Reaction of 3-Formyl-β-carbolines

To a solution of the respective 3-formyl-9H-β-carboline (1.0 equiv) in a suitable solvent is added the activated alkene (e.g., acrylonitrile, 1.2 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 equiv). The reaction mixture is stirred at room temperature for the time specified in the literature (e.g., 24-48 hours). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired MBH adduct.[2]

General Procedure for the Synthesis of β-Carboline via Pictet-Spengler Condensation and Subsequent Oxidation

Step 1: Synthesis of Tetrahydro-β-carboline-3-carboxylic acid L-tryptophan (1.0 equiv) and sodium hydroxide (B78521) (1.02 equiv) are dissolved in water and stirred for 3 hours. 37% formaldehyde (3.33 equiv) is then added, and the solution is refluxed for 3 hours at room temperature. After cooling, the reaction mixture is neutralized with glacial acetic acid. The resulting precipitate is filtered, washed with water, and dried to yield tetrahydro-β-carboline-3-carboxylic acid.[5]

Step 2: Decarboxylation-Aromatization to β-Carboline Tetrahydro-β-carboline-3-carboxylic acid (1.0 equiv) is stirred in water at 100°C. Potassium dichromate (K2Cr2O7) (6.96 equiv) and acetic acid are added, and the mixture is heated and stirred. After cooling, sodium sulfite (B76179) is added to quench the excess oxidizing agent. The product, β-carboline, can then be isolated and purified.[5]

General Procedure for the Condensation Synthesis of Aplysinopsin Analogs

A mixture of the appropriate 3-formylindole (1.0 equiv), a five-membered ring component such as creatinine or a substituted 2-imino-imidazolidin-4-one (1.0-1.2 equiv), and a catalyst/solvent system (e.g., piperidine for reflux, or acetic acid and sodium acetate for boiling) is heated for a specified period. After cooling, the reaction mixture is worked up by adding water and filtering the resulting precipitate. The crude product can be purified by recrystallization or column chromatography to yield the desired aplysinopsin analog.[1]

Conclusion

3-Formylindoles are undeniably central to the art and science of natural product synthesis. Their strategic placement of a reactive aldehyde group on the indole core provides a gateway to a vast chemical space populated by biologically significant molecules. The synthetic strategies and reactions highlighted in this guide, including the Pictet-Spengler reaction, Wittig reaction, and aldol condensation, underscore the immense utility of this versatile building block. As the quest for novel therapeutics continues, the creative application of 3-formylindoles in the synthesis of complex natural products and their analogs will undoubtedly continue to be a fruitful and exciting area of research, pushing the boundaries of organic synthesis and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

- 3. [PDF] Recent Advances in the Synthesis of β-Carboline Alkaloids | Semantic Scholar [semanticscholar.org]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Aldol reaction - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to N-Protection Strategies for Indole Rings

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a ubiquitous scaffold in pharmaceuticals, natural products, and agrochemicals. Its rich chemistry, however, is often complicated by the reactivity of the N-H bond. The lone pair of electrons on the indole nitrogen can participate in resonance, influencing the aromaticity and nucleophilicity of the ring system. Unprotected indoles are susceptible to a range of reactions, including oxidation, polymerization under acidic conditions, and undesired side reactions during functionalization of the indole core. Consequently, the judicious selection and application of a nitrogen protecting group are paramount for the successful synthesis of complex indole-containing molecules.

This technical guide provides a comprehensive overview of common N-protection strategies for indole rings, detailing their introduction and cleavage, stability, and providing experimental protocols for key transformations.

Core Concepts in Indole N-Protection

The ideal N-protecting group for indole should be:

-

Easy and high-yielding to introduce and remove.

-

Stable to a wide range of reaction conditions intended for other parts of the molecule.

-

Orthogonal to other protecting groups present in the substrate, allowing for selective deprotection.

-

Inert to the reagents used in subsequent synthetic steps.

-

Not introducing additional chirality unless desired.

The choice of a protecting group is a critical strategic decision in synthesis design and depends heavily on the planned reaction sequence.

Common N-Protecting Groups for Indoles

A variety of protecting groups have been developed for the indole nitrogen, each with its own set of advantages and limitations. These can be broadly categorized into carbamates, sulfonyls, alkyls, and silyl (B83357) groups.

Carbamate Protecting Groups

Carbamates are among the most widely used protecting groups for amines and are particularly effective for indoles.

-

tert-Butoxycarbonyl (Boc): The Boc group is favored for its ease of introduction and its lability under acidic conditions. It is stable to a wide range of non-acidic reagents.

-

Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.

-

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions, making it orthogonal to acid-labile groups like Boc.

Sulfonyl Protecting Groups

Sulfonyl groups are robust and electron-withdrawing, which can influence the reactivity of the indole ring.

-

Tosyl (Ts): The tosyl group is very stable to a wide range of reaction conditions, including strong acids and oxidants. Its removal, however, often requires harsh conditions, such as dissolving metal reductions or strong bases at elevated temperatures.[1]

-

Mesitylenesulfonyl (Mts): Similar to the tosyl group in stability, the Mts group can sometimes offer different cleavage profiles.

-

2-(Trimethylsilyl)ethanesulfonyl (SES): This group offers the advantage of cleavage under milder, fluoride-mediated conditions.

Alkyl and Aryl Protecting Groups

-

Benzyl (B1604629) (Bn): The benzyl group is introduced under basic conditions and is stable to a wide range of reagents. It is most commonly removed by catalytic hydrogenolysis.

-

Trityl (Tr): The bulky trityl group is highly sensitive to acid and can be removed under very mild acidic conditions.

-

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is stable to a variety of conditions and can be cleaved with fluoride (B91410) ions or under acidic conditions.

Silyl Protecting Groups

Silyl groups are generally labile to acidic conditions and fluoride sources. Their stability is influenced by the steric bulk of the substituents on the silicon atom.

-

Triisopropylsilyl (TIPS): A bulky silyl group that offers greater stability compared to smaller silyl groups like TMS (trimethylsilyl).

Data Presentation: Comparison of Common Indole N-Protecting Groups

The following tables summarize typical conditions for the introduction and cleavage of common indole N-protecting groups, along with representative yields and reaction times.

Table 1: Introduction of N-Protecting Groups on Indole

| Protecting Group | Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Boc | (Boc)₂O | DMAP (cat.), Et₃N | CH₂Cl₂ | RT | 2-4 | >95 |

| Ts | TsCl | NaH | DMF | 0 to RT | 2-12 | 85-95 |

| Bn | BnBr | KOH | DMSO | RT | 1-2 | 85-95 |

| SEM | SEMCl | NaH | DMF | 0 to RT | 1-3 | >90 |

Table 2: Cleavage of N-Protecting Groups from Indole

| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Boc | TFA (25-50% v/v) | CH₂Cl₂ | 0 to RT | 0.5-2 | >95 |

| Boc (mild) | Oxalyl chloride, MeOH | MeOH | RT | 1-4 | ~90 |

| Ts | Cs₂CO₃, MeOH | THF | RT to Reflux | 2-24 | 80-98 |

| Bn | H₂, Pd/C (10%) | MeOH or EtOH | RT | 2-16 | >95 |

| SEM | TBAF | THF | RT to Reflux | 2-12 | 80-95 |

Table 3: Stability of Common Indole N-Protecting Groups

| Protecting Group | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, LDA) | Nucleophiles (e.g., R-Li, Grignards) | Electrophiles (e.g., Ac₂O, NBS) | Oxidizing Agents (e.g., m-CPBA, O₃) | Reducing Agents (e.g., LiAlH₄, H₂/Pd) |

| Boc | Labile | Stable | Stable | Stable | Stable | Stable |

| Ts | Stable | Labile (harsh) | Stable | Stable | Stable | Labile (some conditions) |

| Bn | Stable | Stable | Stable | Stable | Stable | Labile (Hydrogenolysis) |

| SEM | Labile | Stable | Stable | Stable | Stable | Stable |

| Fmoc | Stable | Labile | Stable | Stable | Stable | Stable |

Experimental Protocols

Detailed methodologies for the introduction and cleavage of key protecting groups are provided below.

N-Boc Protection of Indole

Reagents and Materials:

-

Indole

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of indole (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-indole, which is often pure enough for subsequent steps or can be purified by flash chromatography.

N-Boc Deprotection of N-Boc-Indole

Reagents and Materials:

-

N-Boc-indole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-indole (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (25-50% v/v in CH₂Cl₂) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected indole.

N-Tosyl Protection of Indole

Reagents and Materials:

-

Indole

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice-water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of ice-water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to afford N-tosylindole.

N-Tosyl Deprotection of N-Tosylindole

Reagents and Materials:

-

N-Tosylindole

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (B129727) (MeOH)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-tosylindole (1.0 eq) in a mixture of THF and methanol (e.g., 2:1 v/v), add cesium carbonate (3.0 eq).

-

Stir the mixture at room temperature or reflux, monitoring the reaction by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography if necessary.

N-Benzyl Protection of Indole

Reagents and Materials:

-

Indole

-

Benzyl bromide (BnBr)

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Diethyl ether

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

To a stirred suspension of powdered potassium hydroxide (4.0 eq) in dimethyl sulfoxide, add indole (1.0 eq).

-

Stir the mixture at room temperature for 45 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for an additional 1-2 hours, monitoring the reaction by TLC.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous CaCl₂, filter, and concentrate under reduced pressure.

-

Purify the residue by distillation or flash chromatography to give N-benzylindole.[2]

N-Benzyl Deprotection of N-Benzylindole (Hydrogenolysis)

Reagents and Materials:

-

N-Benzylindole

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite

Procedure:

-

Dissolve N-benzylindole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add palladium on carbon (10 mol %) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford the deprotected indole.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to indole N-protection strategies.

Caption: General mechanism for N-protection and deprotection of indole.

Caption: Decision workflow for selecting an indole N-protecting group.

Conclusion

The protection of the indole nitrogen is a critical consideration in the synthesis of a vast array of biologically active molecules. A thorough understanding of the available protecting groups, their stability profiles, and the conditions for their introduction and removal is essential for the modern synthetic chemist. This guide provides a foundational overview to aid researchers, scientists, and drug development professionals in devising robust and efficient synthetic strategies involving the versatile indole scaffold. The choice of protecting group should always be made in the context of the overall synthetic plan, taking into account the principles of orthogonality and functional group compatibility to maximize the efficiency and success of the synthesis.

References

A Technical Guide to the Crystal Structure Analysis of N-Phenylsulfonyl Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylsulfonyl indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Understanding the three-dimensional arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview of the crystal structure analysis of N-phenylsulfonyl indole derivatives. It covers common structural features, detailed experimental protocols for synthesis and X-ray diffraction, and a summary of crystallographic data for representative compounds. Furthermore, it visualizes key experimental workflows and a relevant biological signaling pathway, offering a comprehensive resource for researchers in the field.

Introduction

Indole derivatives are fundamental heterocyclic systems found in a vast array of natural products and synthetic drugs, from the neurotransmitter serotonin (B10506) to the anticancer agent vinblastine.[1] The addition of a phenylsulfonyl group to the indole nitrogen (N-phenylsulfonyl) serves multiple purposes: it can act as a protecting group, an activating group for further functionalization, and a critical pharmacophoric element that modulates biological activity.[2][3]